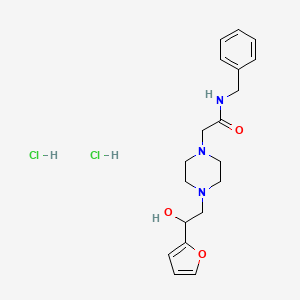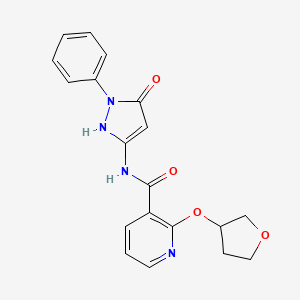
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THPN, is a novel compound that has gained significant attention in scientific research. THPN is a small molecule that has shown promising results in various biological studies due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, studies have suggested that N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt/mTOR pathway, and MAPK pathway. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to exhibit various biochemical and physiological effects. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce oxidative stress and inflammation in various cell types. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to inhibit angiogenesis, which is the process of forming new blood vessels and is essential for tumor growth. Additionally, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is stable and can be easily synthesized in large quantities. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has low toxicity and can be easily administered in vivo. However, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has some limitations for lab experiments. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is relatively new, and its biological effects need to be further explored. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide's mechanism of action is not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide research. Firstly, further studies are needed to investigate the precise mechanism of action of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. Secondly, more pre-clinical studies are needed to evaluate the therapeutic potential of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in various diseases. Thirdly, the development of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide derivatives with improved pharmacokinetic properties and efficacy could enhance its therapeutic potential. Lastly, the use of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide as a chemical probe to identify novel drug targets could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel compound that has shown promising results in various biological studies. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide's unique chemical structure and biological effects make it an attractive candidate for potential therapeutic applications. Further studies are needed to fully understand the mechanism of action and therapeutic potential of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.
Méthodes De Synthèse
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is synthesized through a multi-step process that involves the reaction of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with tetrahydrofuran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with nicotinamide in the presence of DCC and DMAP to yield N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. The purity and yield of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(oxolan-3-yloxy)-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)27-14-8-10-26-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIXLCIRYAFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

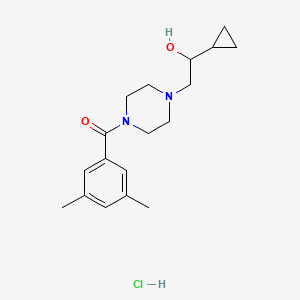
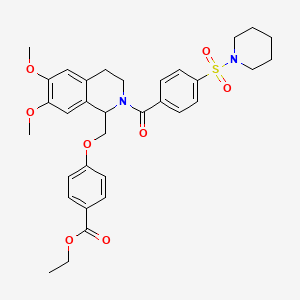
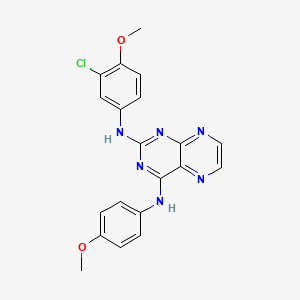
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
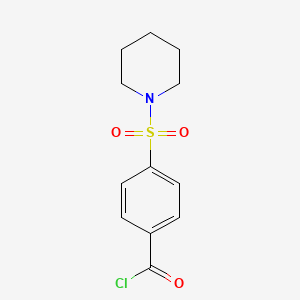
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
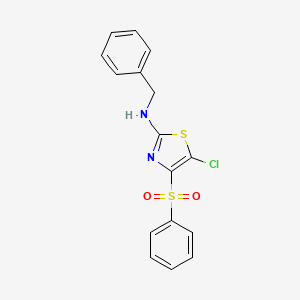
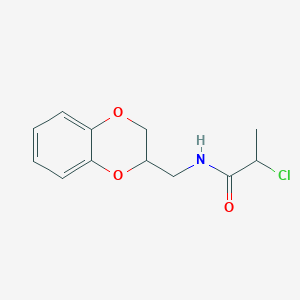
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)
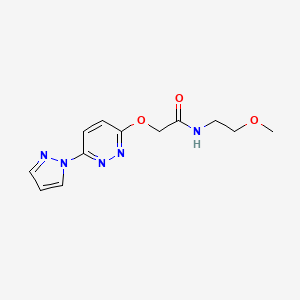

![1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2454303.png)

